1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Brand Name: Vulcanchem
CAS No.: 383147-46-4
VCID: VC5436959
InChI: InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
SMILES: C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl
Molecular Formula: C13H8Cl3NO3
Molecular Weight: 332.56

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

CAS No.: 383147-46-4

Cat. No.: VC5436959

Molecular Formula: C13H8Cl3NO3

Molecular Weight: 332.56

* For research use only. Not for human or veterinary use.

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone - 383147-46-4

Specification

CAS No. 383147-46-4
Molecular Formula C13H8Cl3NO3
Molecular Weight 332.56
IUPAC Name 1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone
Standard InChI InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
Standard InChI Key PRYFEOMUOMQRBW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A 1,3-benzodioxole ring, a bicyclic system known for enhancing metabolic stability in drug design.

  • A 1H-pyrrole-2-yl group, a five-membered aromatic heterocycle with electron-rich properties conducive to π-stacking interactions.

  • A 2,2,2-trichloro-1-ethanone moiety, a highly electrophilic ketone substituted with three chlorine atoms, which may facilitate nucleophilic substitution or serve as a hydrogen-bond acceptor .

The IUPAC name systematically describes this arrangement: 1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone. Its SMILES notation (C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl) and InChIKey (PRYFEOMUOMQRBW-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H8Cl3NO3\text{C}_{13}\text{H}_8\text{Cl}_3\text{NO}_3
Molecular Weight332.56 g/mol
CAS Number383147-46-4
XLogP3 (Predicted)3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area55.6 Ų

Synthetic Approaches and Challenges

Reported Synthesis Strategies

While explicit protocols for this compound remain scarce, analogous trichloroethanone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A plausible route involves:

  • Functionalization of 1,3-benzodioxol-5-amine to introduce the pyrrole ring.

  • Acylation with trichloroacetyl chloride under anhydrous conditions .

Reaction optimization would require stringent control of temperature and stoichiometry to prevent polychlorination byproducts. The absence of solubility data complicates purification, suggesting potential use of chromatographic techniques or recrystallization from dichloromethane/hexane mixtures.

Analytical Characterization

Hypothetical characterization would involve:

  • 1H NMR^1\text{H NMR}: Expected signals at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 6.5–6.7 ppm (pyrrole protons), and δ 4.3 ppm (methyleneoxy group) .

  • IR Spectroscopy: Strong absorption near 1700 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl vibrations).

SupplierPurityPackagingPrice (USD)
American Custom Chemicals95%1 mg647.61
Matrix ScientificNot specified500 mg918.00
Key Organics LimitedNot specifiedCustomInquire

Pricing reflects the complexity of synthesis, with per-milligram costs exceeding $600, underscoring its status as a specialty chemical.

Hypothetical Applications and Biological Relevance

Anticancer Screening

Pyrrole-containing compounds often intercalate DNA or inhibit kinases. Molecular docking simulations could prioritize targets like EGFR kinase (PDB ID: 1M17) for experimental validation.

Challenges and Future Directions

Knowledge Gaps

  • Solubility Profile: Critical for formulation studies but currently uncharacterized.

  • In Vivo Toxicity: Requires evaluation in model organisms to assess therapeutic index.

Synthetic Chemistry Opportunities

  • Catalytic Asymmetric Variants: Development of enantioselective routes to access chiral analogs.

  • Click Chemistry Modifications: Azide-alkyne cycloadditions at the pyrrole position for library synthesis.

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